molecular formula C6H8O2 B078909 Ethyl 2,3-butadienoate CAS No. 14369-81-4

Ethyl 2,3-butadienoate

Cat. No. B078909
CAS RN: 14369-81-4
M. Wt: 112.13 g/mol
InChI Key: GLSUOACRAMLJIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2,3-butadienoate involves several chemical methods, including the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, catalyzed by organic phosphine, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu et al., 2003). Additionally, ethyl 2-butenoate can be prepared from 2-butenoate acid, ethanol, sulfuric acid, benzene, and tetramethyl ammonium chloride under specific conditions, achieving a yield of up to 84% (Chen, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 2,3-butadienoate features a conjugated diene system, which is fundamental for its reactivity in various chemical reactions. The structure enables the compound to act as both a diene and a dienophile in Diels-Alder reactions, demonstrating its versatility (Lee et al., 1992).

Chemical Reactions and Properties

Ethyl 2,3-butadienoate undergoes [4 + 2] and [3 + 2] cycloadditions catalyzed by DABCO and Bu3P, respectively, illustrating its reactivity towards forming dihydropyran-fused and cyclopenten-fused chromen-2-ones with high regio- and stereo-selectivities (Wang et al., 2012). Such reactions highlight the compound's chemical properties, including its ability to engage in tandem reorganization of [2+2] cycloadducts when reacted with specific reagents (Kapur et al., 2015).

Scientific Research Applications

Synthesis of Dihydropyrans

  • Scientific Field: Organic Chemistry
  • Application Summary: Ethyl 2,3-butadienoate is used in the synthesis of dihydropyrans by reacting with acyclic enones .
  • Results or Outcomes: The reaction results in the formation of dihydropyrans .

Synthesis of Spiranic Heterocycles

  • Scientific Field: Organic Chemistry
  • Application Summary: Ethyl 2,3-butadienoate can be used to synthesize spiranic heterocycles by reacting with heterocyclic bis-arylidene ketones via phosphine-catalyzed [3+2] annulations .
  • Results or Outcomes: The reaction results in the formation of spiranic heterocycles .

[3 + 2] Cycloaddition of Allenes with Electrophiles

  • Scientific Field: Organic Chemistry
  • Application Summary: Ethyl 2,3-butadienoate can be used in [3 + 2] cycloaddition reactions with allenes and electrophiles .
  • Results or Outcomes: The reaction results in the formation of cycloadducts .

Safety And Hazards

Ethyl 2,3-butadienoate is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

InChI

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSUOACRAMLJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398955
Record name Ethyl 2,3-butadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-butadienoate

CAS RN

14369-81-4
Record name Ethyl 2,3-butadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-Butadienoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,3-butadienoate

Citations

For This Compound
396
Citations
GL Zhao, JW Huang, M Shi - Organic letters, 2003 - ACS Publications
The attempted aza-Baylis−Hillman reaction of N-tosylated imines with ethyl 2,3-butadienoate or penta-3,4-dien-2-one gave azetidine derivatives in the presence of DABCO. In the case …
Number of citations: 148 pubs.acs.org
XY Guan, Y Wei, M Shi - 2011 - Wiley Online Library
The phosphane‐catalyzed umpolung addition of various nucleophiles to ethyl 2‐methyl‐2,3‐butadienoate is described. Oxygen, nitrogen, and carbon nucleophiles smoothly reacted …
KD Ashtekar, RJ Staples, B Borhan - Organic Letters, 2011 - ACS Publications
Allene esters are unique not only as excellent electrophiles but also because of their ability for subsequent reactivity after the initial nucleophilic attack. A mechanistically inspired …
Number of citations: 85 pubs.acs.org
Y Wang, ZH Yu, HF Zheng, DQ Shi - Organic & Biomolecular …, 2012 - pubs.rsc.org
DABCO-catalyzed [4 + 2] and Bu3P-catalyzed [3 + 2] cycloadditions between 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate were developed for the synthesis of dihydropyran-…
Number of citations: 51 pubs.rsc.org
HMR Hoffmann, ZM Ismail, A Weber - Tetrahedron Letters, 1981 - Elsevier
&c=c’ O---AC$ Page 1 Tetrahedron Letters, Vo1.22, N0.21, pp 1953 - 1956, 1981 Printed in Great Britain 0040-4039/t31/211953-04~f.~2.00/0 @1961 Pergamon Press Ltd. SYNTHESIS OF …
Number of citations: 37 www.sciencedirect.com
S Tsuboi, S Takatsuka, M Utaka - Chemistry Letters, 1988 - journal.csj.jp
Reaction of ethyl 2,3-butadienoate with aldehydes in the presence of DABCO gave ethyl 2-(1-hydroxyalkyl)-2,3-butadienoate (2) in 41–54% yields. The reaction in the presence of butyl …
Number of citations: 14 www.journal.csj.jp
XC Zhang, SH Cao, Y Wei, M Shi - Organic Letters, 2011 - ACS Publications
An interesting phosphine-containing Lewis base catalyzed highly regioselective [3 + 2] cycloaddition and a novel nitrogen-containing Lewis base catalyzed highly geometric selective [4 …
Number of citations: 130 pubs.acs.org
XY Guan, Y Wei, M Shi - The Journal of Organic Chemistry, 2009 - ACS Publications
Lewis base catalyzed reactions of N-Boc-imines and ethyl 2,3-butadienoate were investigated systematically. The normal aza-Morita−Bylis−Hillman products were obtained in good to …
Number of citations: 44 pubs.acs.org
C Zhang, X Lu - The Journal of Organic Chemistry, 1995 - ACS Publications
Efficient synthesis of the cyclopentane ring has been the target of a large number of methodological studies. 1· 2 Among them, the [3+ 2] cycloaddition which has the advantage …
Number of citations: 641 pubs.acs.org
Y Du, X Lu, Y Yu - The Journal of Organic Chemistry, 2002 - ACS Publications
A direct entry to spirocycles with low to moderate regioselectivity was achieved by triphenylphosphine-catalyzed [3 + 2]-cycloaddition of active exo-methylenecycles (1) and ethyl 2,3-…
Number of citations: 179 pubs.acs.org

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